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molecular formula C11H12N2O3 B8645840 Methyl 6-(cyclopropylcarbamoyl)pyridine-3-carboxylate

Methyl 6-(cyclopropylcarbamoyl)pyridine-3-carboxylate

Cat. No. B8645840
M. Wt: 220.22 g/mol
InChI Key: HXZMFXFZPLGPAS-UHFFFAOYSA-N
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Patent
US09428498B2

Procedure details

5-(Methoxycarbonyl)pyridine-2-carboxylic acid (1.50 g, 8.28 mmol) was dissolved in DMF (25 mL) and cyclopropylamine (689 uL, 9.94 mmol), Et3N (4.66 mL, 33.1 mmol) and HBTU (3.30 g, 8.69 mmol) were added. The reaction mixture was stirred for 3d and concentrated in vacuo. The residue was dissolved in EtOAc (100 mL), washed with sat aq Na2CO3 (100 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography to give the title compound (774 mg, 42.4%) as a white solid. LCMS (ES+): 221.2 [MH]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
689 μL
Type
reactant
Reaction Step Two
Name
Quantity
4.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=O)=[N:9][CH:10]=1)=[O:4].[CH:14]1([NH2:17])[CH2:16][CH2:15]1.CCN(CC)CC.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[CH:14]1([NH:17][C:11]([C:8]2[N:9]=[CH:10][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=2)=[O:13])[CH2:16][CH2:15]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
689 μL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
4.66 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3.3 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(=O)C1=CC=C(C=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 774 mg
YIELD: PERCENTYIELD 42.4%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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